

characterization of Vorapaxar-d5 chemical properties

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An In-depth Technical Guide to the Chemical Properties of Vorapaxar-d5

Introduction

Vorapaxar-d5 is the deuterated analog of Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[1][2] As an antiplatelet agent, Vorapaxar is utilized to mitigate thrombotic cardiovascular events in individuals with a history of myocardial infarction or peripheral arterial disease.[3][4] The incorporation of five deuterium atoms in **Vorapaxar-d5** makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for **Vorapaxar-d5**.

Chemical and Physical Properties

The fundamental chemical properties of **Vorapaxar-d5** and its non-deuterated counterpart, Vorapaxar, are summarized below. Deuteration can influence the pharmacokinetic profile of a drug, a key consideration in its development and analysis.



Property	Vorapaxar-d5	Vorapaxar
Molecular Formula	C29H28D5FN2O4	C29H33FN2O4
Molecular Weight	497.61 g/mol	492.58 g/mol
Synonyms	SCH 530348-d5	SCH 530348
Appearance	Not specified	Crystalline solid
CAS Number (Unlabeled)	618385-01-6	618385-01-6

Mechanism of Action

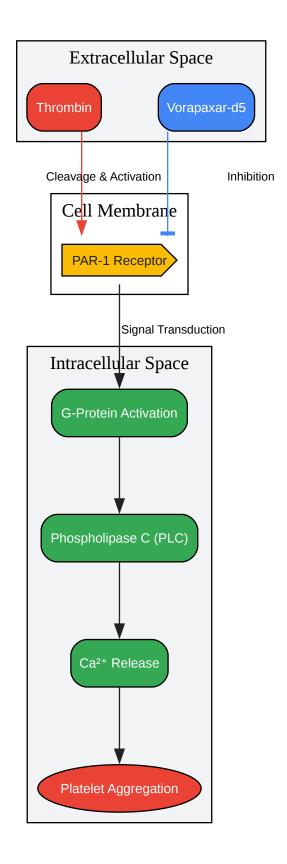
Vorapaxar functions as a reversible, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor highly expressed on human platelets. Thrombin, a potent platelet activator, normally cleaves the N-terminal domain of PAR-1, exposing a new "tethered ligand" that auto-activates the receptor. This activation triggers a signaling cascade leading to platelet aggregation and thrombosis.

Vorapaxar binds to the PAR-1 receptor, preventing its activation by thrombin and thrombin receptor agonist peptide (TRAP). Consequently, it inhibits thrombin-mediated platelet aggregation. An important characteristic of Vorapaxar is its specificity; it does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen.

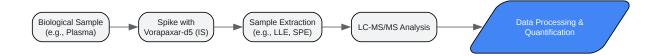
PAR-1 Signaling Pathway and Inhibition by Vorapaxar-d5

The following diagram illustrates the PAR-1 signaling pathway and the inhibitory action of Vorapaxar.









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